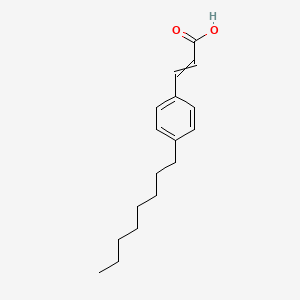

3-(4-Octylphenyl)prop-2-enoic acid

説明

3-(4-Octylphenyl)prop-2-enoic acid is a substituted cinnamic acid derivative characterized by a phenyl ring with an octyl chain at the para position and a propenoic acid group at the meta position. The octyl substituent imparts significant lipophilicity, distinguishing it from simpler cinnamic acid analogs.

特性

CAS番号 |

1223-53-6 |

|---|---|

分子式 |

C17H24O2 |

分子量 |

260.4 g/mol |

IUPAC名 |

3-(4-octylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C17H24O2/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17(18)19/h9-14H,2-8H2,1H3,(H,18,19) |

InChIキー |

RGUSGOMPDDPYTR-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC1=CC=C(C=C1)C=CC(=O)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 3-(4-Octylphenyl)prop-2-enoic acid with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Selected Analogs

*Inferred from synthetic protocols for analogous compounds.

Key Observations:

Substituent Effects on Physicochemical Properties: The octyl chain in the target compound enhances hydrophobicity, making it suitable for lipid-rich environments (e.g., membrane penetration). Methoxy and hydroxy groups () balance polarity and stability, enabling applications in UV-protective cosmetics or antioxidant formulations .

3-O-Feruloylquinic acid () demonstrates how esterification modifies pharmacokinetics, delaying metabolic breakdown compared to free acids .

Analytical and Industrial Applications :

- Hydrophobic analogs like the target compound may serve as intermediates in surfactant or polymer synthesis.

- Polar derivatives (e.g., ) are prioritized as reference standards due to their stability and spectral properties .

Research Findings and Methodological Insights

- Structural Elucidation: Compounds like 3-(4-aminophenyl)prop-2-enoic acid were identified using NMR and MS (), methods applicable to the target compound for confirming substituent placement .

- Hydrogen-Bonding Networks : highlights the role of substituents in dictating crystal packing via hydrogen bonds, which is critical for understanding the solid-state stability of analogs .

- Database Integration : Tools like PubChem () provide multimodal data (e.g., structural graphs, descriptors) for comparing physicochemical profiles across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。